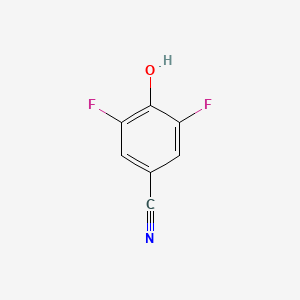

3,5-Difluoro-4-hydroxybenzonitrile

Description

Nomenclature and Structural Representations in Chemical Literature

In the realm of chemical literature, precise nomenclature and structural representation are paramount for unambiguous identification. 3,5-Difluoro-4-hydroxybenzonitrile is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines as this compound. fishersci.ca The name clearly indicates a benzene (B151609) ring substituted with a nitrile group (-C≡N), a hydroxyl group (-OH) at position 4, and two fluorine atoms (-F) at positions 3 and 5.

This compound is also known by several synonyms, including 2,6-difluoro-4-cyanophenol and 4-cyano-2,6-difluorophenol. fishersci.cachemblink.com These alternative names arise from considering the molecule as a phenol (B47542) derivative with cyano and fluoro substituents. The Chemical Abstracts Service (CAS) has assigned the registry number 2967-54-6 to this compound, which serves as a unique identifier in chemical databases. fishersci.casigmaaldrich.com

The structural representation of this compound is crucial for understanding its chemical behavior. Its molecular formula is C₇H₃F₂NO, and it has a molecular weight of approximately 155.10 g/mol . fishersci.ca The structure consists of a planar benzene ring, which imparts aromatic character to the molecule. The nitrile and hydroxyl groups, along with the two fluorine atoms, are attached to this ring, influencing its electronic properties and reactivity.

Interactive Table: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 2,6-difluoro-4-cyanophenol, 4-cyano-2,6-difluorophenol |

| CAS Number | 2967-54-6 |

| Molecular Formula | C₇H₃F₂NO |

| Molecular Weight | 155.10 g/mol |

| InChI Key | XZNZJDPPWWFJAL-UHFFFAOYSA-N |

| SMILES | OC1=C(F)C=C(C=C1F)C#N |

Significance of Fluorinated Benzonitriles in Chemical Sciences

The introduction of fluorine atoms into organic molecules, a process known as fluorination, can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorinated benzonitriles, as a class of compounds, are of significant interest in various fields of chemical science for several reasons.

The high electronegativity and small size of the fluorine atom can lead to profound changes in the electronic distribution within the benzonitrile (B105546) scaffold. nih.gov This can influence the reactivity of the nitrile and hydroxyl groups, as well as the aromatic ring itself. For instance, the presence of fluorine can enhance the acidity of the phenolic proton and affect the molecule's binding affinity to biological targets. nih.gov

Furthermore, the incorporation of fluorine can increase the lipophilicity and metabolic stability of a molecule. nih.gov These properties are highly desirable in the development of pharmaceuticals and agrochemicals, as they can improve a compound's ability to cross cell membranes and resist metabolic degradation, leading to enhanced efficacy and a longer duration of action. nih.gov

The unique properties of fluorinated compounds have led to their use in a wide range of applications, including materials science, where they can be used to create polymers with specific thermal and chemical resistance properties. In medicinal chemistry, the strategic placement of fluorine atoms is a common strategy for optimizing the potency and pharmacokinetic profile of drug candidates. nih.gov

Overview of Research Trajectories for this compound

Research concerning this compound has followed several distinct, yet interconnected, paths. A primary focus has been on its synthesis and the development of efficient and scalable synthetic routes. One reported method involves the bromination, diazotization hydrolysis, and cyanidation of 3,5-difluoroaniline (B1215098). researchgate.net

Another significant area of investigation revolves around its utility as a building block in the synthesis of more complex molecules. For example, it serves as a precursor in the creation of diaryl ethers, which are important structural motifs in many bioactive compounds. acs.org The reactivity of the hydroxyl and nitrile groups, modulated by the fluorine substituents, makes it a versatile intermediate for various chemical transformations.

Furthermore, derivatives of this compound have been explored for their potential applications in biochemistry and bioimaging. For instance, 3,5-Difluoro-4-hydroxybenzylidene imidazolinone (DFHBI), a synthetic analog of the GFP fluorophore, exhibits fluorescence when its benzene ring is fixed in a planar conformation. wikipedia.org This property has been utilized in the development of fluorescent probes for imaging RNA in living cells. lucernatechnologies.comamerigoscientific.com

Research is also being conducted on the photocatalytic decomposition of fluorinated compounds, including synthetic nitriles, as a means of water purification. tu-berlin.de While not specifically focused on this compound, this line of inquiry highlights a potential environmental application for understanding the degradation of such compounds.

Interactive Table: Research Applications of this compound and its Derivatives

| Research Area | Application/Focus | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for diaryl ether synthesis | Enables the creation of complex molecular architectures found in bioactive compounds. acs.org |

| Biochemistry/Bioimaging | Precursor to fluorescent probes (e.g., DFHBI) | Used for imaging RNA in living cells due to its fluorescence properties upon binding to specific RNA aptamers. wikipedia.orglucernatechnologies.com |

| Environmental Science | Study of photocatalytic degradation | Research into the decomposition of fluorinated compounds for water treatment. tu-berlin.de |

| Synthetic Chemistry | Development of synthetic methodologies | Exploration of efficient routes for its preparation, such as from 3,5-difluoroaniline. researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-difluoro-4-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNZJDPPWWFJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444265 | |

| Record name | 3,5-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2967-54-6 | |

| Record name | 3,5-Difluoro-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-hydroxy-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Difluoro 4 Hydroxybenzonitrile

Historical Context of Benzonitrile (B105546) Synthesis

The journey of benzonitrile synthesis began in 1844 when Hermann Fehling first reported its formation from the thermal dehydration of ammonium benzoate. This discovery laid the groundwork for the development of nitrile chemistry. Over the years, several key reactions have become fundamental to the synthesis of benzonitriles.

The Sandmeyer reaction , discovered by Traugott Sandmeyer in 1884, provides a method to synthesize aryl nitriles from aryl diazonium salts using copper(I) cyanide. This reaction has been a cornerstone in aromatic chemistry, allowing for the introduction of a cyano group onto an aromatic ring via a diazonium intermediate.

Another significant historical method is the Rosenmund-von Braun reaction , which involves the reaction of an aryl halide with a copper(I) cyanide. This method, building upon earlier work, provides a direct route to aryl nitriles from aryl halides, though often requiring high reaction temperatures.

These classical methods have been refined over the decades and continue to be relevant, forming the basis for many modern synthetic approaches to a wide array of benzonitrile derivatives.

Contemporary Synthetic Routes for 3,5-Difluoro-4-hydroxybenzonitrile

Modern synthetic strategies for this compound often employ multi-step sequences starting from readily available fluorinated precursors. These routes are designed to regioselectively introduce the required functional groups onto the aromatic ring.

Halogenation, particularly bromination, followed by the introduction of a nitrile group, is a common and effective strategy for the synthesis of substituted hydroxybenzonitriles.

One prominent pathway to synthesize compounds structurally related to this compound involves the bromination of a corresponding fluorophenol. For instance, the bromination of 3,5-difluorophenol can be carried out in an organic acid solvent to produce the brominated intermediate, 4-bromo-3,5-difluorophenol. google.com This intermediate can then undergo cyanidation to yield the final product. The use of an organic acid as a solvent is advantageous for large-scale synthesis as it can be easily distilled off after the reaction. google.com

The subsequent nitrile formation from the brominated phenol (B47542) can be achieved through a nucleophilic substitution reaction with a cyanide source, often catalyzed by a transition metal.

Table 1: Example of Bromination and Cyanation for a Related Compound

| Step | Reactants | Reagents/Solvent | Product |

|---|---|---|---|

| Bromination | 3-Fluorophenol | Bromine, Chloroform | 4-Bromo-3-fluorophenol |

An alternative multi-step synthesis starts with a fluoroaniline derivative. A method has been proposed for the synthesis of the isomeric 2,6-difluoro-4-hydroxybenzonitrile starting from 3,5-difluoroaniline (B1215098). researchgate.net This process involves the following sequence of reactions: bromination, diazotization, hydrolysis of the diazonium salt to a phenol, and finally, cyanidation. researchgate.net

In this pathway, the initial bromination of 3,5-difluoroaniline yields 4-bromo-3,5-difluoroaniline. This intermediate then undergoes diazotization, followed by hydrolysis to form the corresponding phenol. The final step is the introduction of the cyano group. The optimal conditions for the diazotization-hydrolysis step in this synthesis have been identified as a specific molar ratio of the aniline derivative to water, phosphoric acid, and copper sulfate pentahydrate. researchgate.net

Table 2: Key Steps in the Synthesis from a Fluoroaniline Derivative

| Step | Starting Material | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 3,5-Difluoroaniline | Bromination | 4-Bromo-3,5-difluoroaniline |

| 2 | 4-Bromo-3,5-difluoroaniline | Diazotization and Hydrolysis | 4-Bromo-3,5-difluorophenol |

Modern organic synthesis heavily relies on the use of advanced catalytic systems to improve efficiency, selectivity, and reaction conditions. In the context of synthesizing this compound, transition metal catalysts, particularly those based on palladium and copper, play a crucial role in the cyanidation step.

Copper-catalyzed cyanation is a well-established method for introducing a nitrile group onto an aromatic ring. nih.gov These reactions can be performed on aryl halides, and various copper sources and ligands can be employed to facilitate the transformation. For instance, copper(I) cyanide is a common reagent, often used in polar aprotic solvents like NMP or DMF.

Palladium-catalyzed cyanation reactions have also emerged as powerful tools. These methods often utilize a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in combination with a cyanide source like zinc cyanide. These catalytic systems can offer milder reaction conditions and broader substrate scope compared to traditional methods.

To enhance synthetic efficiency and reduce waste, one-pot and multi-step continuous-flow strategies are increasingly being developed for the synthesis of complex organic molecules.

A one-pot synthesis involves conducting multiple reaction steps in a single reaction vessel without the isolation of intermediates. For the synthesis of hydroxybenzonitriles, a one-pot approach could involve the in-situ formation of an intermediate, such as a brominated phenol, followed by the direct addition of a cyanating agent and catalyst to yield the final product. One-pot syntheses of various nitriles from aldehydes and hydroxylamine hydrochloride have been reported, showcasing the feasibility of combining oximation and dehydration steps. researchgate.net

Eco-Friendly and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex organic molecules to minimize environmental impact and enhance safety. For the synthesis of fluorinated hydroxybenzonitriles, research has explored the substitution of hazardous solvents with more ecologically benign alternatives. For instance, in the bromination of 3,5-difluorophenol, a key step in some synthetic routes, organic acids have been successfully used as solvents. This approach offers a comparable level of selectivity to the desired brominated products as traditional, more hazardous solvents like 1,2-dimethoxyethane, while being less harmful from both an ecological and safety standpoint google.com.

The broader field of green chemistry is also developing sustainable methods for introducing fluorine-containing groups into organic molecules. Novel photochemical protocols, for example, allow for the selective difluoromethylation of compounds using renewable visible light as an energy source rsc.org. These methods emphasize high atom economy and controlled chemo-selectivity, representing a significant advancement in the green synthesis of complex molecules rsc.org. While not yet documented specifically for the direct synthesis of this compound, these sustainable pathways offer promising future avenues for the eco-friendly production of functionalized bioisosteres and other valuable fluorinated compounds rsc.org. The development of more effective and environmentally friendly herbicides and pesticides also drives the adoption of greener synthetic intermediates chemimpex.com.

Precursor Compounds and Intermediate Derivations

Role of 3,5-Difluoroaniline and Related Compounds

A significant synthetic route for producing this compound, also known as 2,6-difluoro-4-hydroxycyanobenzene, utilizes 3,5-difluoroaniline as the primary raw material researchgate.net. This multi-step process is noted for its cost-effectiveness and use of mild reaction conditions, making it suitable for industrial-scale production researchgate.net. The synthesis pathway involves a sequence of key chemical transformations starting from the aniline precursor.

Optimized Reaction Conditions for Diazotization-Hydrolysis researchgate.net

| Reactant/Catalyst | Molar Ratio (relative to 4-bromo-3,5-difluoroaniline) |

|---|---|

| Water (H₂O) | 30 |

| Phosphoric Acid (H₃PO₄) | 6 |

| Copper Sulfate Pentahydrate (CuSO₄·5H₂O) | 1.0 |

Formation and Transformation of Halogenated Hydroxybenzonitrile Intermediates

The synthesis of fluorinated hydroxybenzonitriles frequently involves the formation and subsequent transformation of halogenated intermediates. These intermediates are critical for directing the regioselectivity of the reactions and for the successful introduction of the required functional groups.

In the pathway starting from 3,5-difluoroaniline, the initial step is bromination, leading to the formation of 4-bromo-3,5-difluoroaniline researchgate.net. This halogenated intermediate is then carried through the diazotization and hydrolysis steps to yield 4-bromo-3,5-difluorophenol. The bromine atom serves as a leaving group in the final cyanidation step, where it is replaced by a nitrile group to yield the final product.

Another synthetic strategy starts with 3,5-difluoroanisole google.com. This precursor is first carboxylated to form 2,6-difluoro-4-methoxybenzoic acid. This acid is then converted into the corresponding nitrile, 2,6-difluoro-4-methoxybenzonitrile. The final step involves demethylation to produce the desired 2,6-difluoro-4-hydroxybenzonitrile google.com. This route highlights how a methoxy (B1213986) group can serve as a protecting group for the hydroxyl function during the synthesis, with halogenated precursors playing a key role in the initial stages. The synthesis of related compounds, such as 3-Fluoro-4-hydroxybenzonitrile, also relies on halogenated intermediates like 4-Bromo-2-fluorophenol .

Purification and Characterization Techniques in Synthetic Studies

Following synthesis, a robust purification process is essential to isolate this compound from reaction byproducts and unreacted starting materials. Common laboratory and industrial purification techniques include trituration, filtration, and drying. For instance, a synthesized solid might be triturated in a solvent like carbon tetrachloride to remove impurities, followed by filtration to isolate the pure compound . The purified solid is then typically dried, often over a desiccant such as magnesium sulfate, to remove any residual solvent or water .

Once purified, various analytical techniques are employed to confirm the identity, purity, and structure of the compound. Gas Chromatography (GC) is a common method to assess the purity of the final product, with commercial standards often specifying a purity of 97% or higher fishersci.ca.

Structural characterization relies on a combination of spectroscopic methods. While specific data for this compound is proprietary, standard techniques for analogous compounds include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to elucidate the detailed molecular structure, and single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms in the crystalline state.

Key Identifiers and Properties for this compound

| Identifier/Property | Value | Reference |

|---|---|---|

| CAS Number | 2967-54-6 | fishersci.ca |

| Molecular Formula | C₇H₃F₂NO | fishersci.ca |

| Molecular Weight | 155.10 g/mol | fishersci.ca |

| Common Synonyms | 2,6-difluoro-4-cyanophenol, 4-cyano-2,6-difluorophenol | fishersci.ca |

Chemical Reactivity and Mechanistic Studies of 3,5 Difluoro 4 Hydroxybenzonitrile

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a primary site for various chemical transformations, including reactions that form ethers and esters, and redox processes where it can act as a hydrogen or electron donor.

Etherification and Esterification Reactions

The hydroxyl group of 3,5-Difluoro-4-hydroxybenzonitrile can readily undergo etherification and esterification reactions. These transformations typically proceed via the formation of a more nucleophilic phenoxide intermediate.

Etherification (O-Alkylation): The formation of ethers from this compound involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile in a substitution reaction with an alkyl halide (Williamson ether synthesis). The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally favoring O-alkylation over potential C-alkylation. pharmaxchange.info Transition metal-catalyzed methods have also been developed for the etherification of related cyanophenols. chemicalbook.com

Esterification: Esters can be synthesized by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. This reaction is analogous to the esterification of other phenolic compounds, such as the herbicides bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile), which are often formulated as esters to modify their properties. google.comgoogle.com The reaction can be carried out efficiently in a single solvent system. google.com

Table 1: Representative Conditions for Etherification and Esterification

| Reaction Type | Reagents | Solvent | General Conditions | Product Type |

|---|---|---|---|---|

| Etherification | Alkyl Halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH) | DMF, DMSO, Acetone | Room temperature to moderate heating | 3,5-Difluoro-4-alkoxybenzonitrile |

| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | Dichloromethane, Toluene, 1,1,2-Trichloroethane | Room temperature to reflux | 4-Cyano-2,6-difluorophenyl ester |

Redox Chemistry Involving the Phenolic Moiety

Phenols are effective one-electron reducing agents, capable of being oxidized to phenoxyl radicals. acs.org This reactivity is central to their role as antioxidants. The oxidation potential of phenols is highly dependent on the substituents on the aromatic ring. rsc.org Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups, such as the fluorine atoms and the nitrile group in this compound, increase it. researchgate.net

Despite the presence of electron-withdrawing groups, the phenolic moiety can still participate in redox reactions. For instance, cyclic voltammetry studies on various cyanophenols show that they undergo oxidation, though the potential may be higher compared to phenol (B47542) itself. acs.org The oxidation process involves the transfer of an electron and a proton from the hydroxyl group to form a resonance-stabilized phenoxyl radical. This ability to scavenge free radicals underlies the antioxidant potential of phenolic compounds. The electrochemical oxidation of phenols can lead to valuable products; for example, phenol itself can be selectively oxidized to 1,4-hydroquinone under specific electrolytic conditions. rsc.org

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amides, carboxylic acids, and amines. Its reactivity is influenced by the electronic environment of the aromatic ring.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles is a fundamental reaction that can yield either an amide or a carboxylic acid, depending on the reaction conditions. arkat-usa.org

Amide Formation: The partial hydrolysis of this compound to 3,5-Difluoro-4-hydroxybenzamide can be achieved under controlled conditions. Mild methods are often preferred to prevent over-hydrolysis to the carboxylic acid. One effective method involves heating the nitrile with an alkali hydroxide (B78521) like potassium hydroxide in a solvent such as tert-butyl alcohol. acs.org Another mild technique employs alkaline hydrogen peroxide, where the hydroperoxide ion acts as the nucleophile. commonorganicchemistry.comacs.org

Carboxylic Acid Formation: Complete hydrolysis to 3,5-Difluoro-4-hydroxybenzoic acid requires more vigorous conditions, typically involving heating the nitrile under reflux with a strong acid (e.g., aqueous HCl or H₂SO₄) or a concentrated base (e.g., aqueous NaOH). arkat-usa.org Under acidic conditions, the final product is the free carboxylic acid, while basic hydrolysis initially yields the carboxylate salt, which must then be acidified to produce the final product.

Table 2: Conditions for Nitrile Hydrolysis

| Product | Reagents & Conditions | Key Features |

|---|---|---|

| Amide | KOH in tert-butanol, heat | Simple method for selective conversion to amide. acs.org |

| Amide | Alkaline H₂O₂ (e.g., NaOH, H₂O₂ in aq. EtOH) | Mild conditions, good for sensitive substrates. commonorganicchemistry.com |

| Carboxylic Acid | Aqueous HCl or H₂SO₄, reflux | Vigorous acidic conditions for complete hydrolysis. |

| Carboxylic Acid | Aqueous NaOH or KOH, reflux, then acid workup | Vigorous basic conditions followed by protonation. |

Reduction to Amines

The nitrile group can be reduced to a primary amine, yielding (4-amino-methyl-2,6-difluorophenyl)phenol. This transformation is a valuable synthetic route to benzylamines.

Metal Hydride Reduction: Strong reducing agents are necessary to reduce the nitrile functionality. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting amine. youtube.com Nitriles are generally more difficult to reduce than many other carbonyl-containing functional groups. youtube.com

Catalytic Hydrogenation: An alternative method is catalytic hydrogenation, which involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Platinum oxide (PtO₂). acs.orglibretexts.org The reaction is often carried out in a solvent like ethanol, sometimes with the addition of ammonia (B1221849) to minimize the formation of secondary amine byproducts. chemicalforums.com Ruthenium-based catalysts have also been developed for the efficient hydrogenation of benzonitrile (B105546) to benzylamine. acs.org

Table 3: Methods for the Reduction of Nitriles to Amines

| Method | Reagents | Solvent | Typical Conditions |

|---|---|---|---|

| Metal Hydride Reduction | 1. LiAlH₄ 2. H₂O workup | Anhydrous THF or Diethyl Ether | Reflux, then quench |

| Catalytic Hydrogenation | H₂, Raney Ni | Ethanol / Ammonia | Elevated pressure and temperature |

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Atmospheric or elevated pressure |

Nucleophilic Additions and Cycloaddition Reactions

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic addition reactions. The electron-withdrawing fluorine atoms on the aromatic ring further enhance the electrophilicity of the nitrile carbon in this compound, making it more susceptible to attack by nucleophiles. masterorganicchemistry.com

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium reagents (R-Li), can add to the nitrile group to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. This provides a powerful method for carbon-carbon bond formation.

Cycloaddition Reactions: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. A prominent example is the reaction with nitrile oxides (generated in situ from oxime halides) to form five-membered heterocyclic rings. rsc.org For instance, reaction with benzonitrile oxide could theoretically lead to the formation of a 1,2,4-oxadiazole (B8745197) derivative. These cycloaddition reactions are valuable for the construction of complex heterocyclic scaffolds. mdpi.comacs.org The regioselectivity of the addition is governed by the electronic properties of both the nitrile and the 1,3-dipole, as described by frontier molecular orbital theory. imamu.edu.sa

Reactivity of the Fluorine Substituents

The fluorine atoms on the aromatic ring of this compound are key sites for nucleophilic attack. Their high electronegativity makes the carbon atoms to which they are attached electron-deficient and thus susceptible to substitution.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for polyfluoroaromatic compounds. In this compound, the fluorine atoms can be displaced by a variety of nucleophiles. The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov

The reactivity in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group. In this compound, the cyano group (-CN) is a strong electron-withdrawing group, which activates the fluorine atoms for nucleophilic substitution.

While specific experimental data for this compound is limited in publicly available literature, the reactivity can be inferred from studies on similar polyfluoroarenes. For instance, the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes demonstrates that nucleophilic attack occurs selectively, with reaction conditions influencing which fluorine atom is substituted. rsc.org

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Expected Product | Reaction Conditions (Hypothetical) |

| Methoxide (CH₃O⁻) | 3-Fluoro-5-methoxy-4-hydroxybenzonitrile | Base (e.g., NaH) in an aprotic solvent (e.g., DMF) |

| Thiophenoxide (C₆H₅S⁻) | 3-Fluoro-5-(phenylthio)-4-hydroxybenzonitrile | Base (e.g., K₂CO₃) in a polar aprotic solvent |

| Ammonia (NH₃) | 3-Amino-5-fluoro-4-hydroxybenzonitrile | High temperature and pressure |

| Piperidine | 3-Fluoro-4-hydroxy-5-(piperidin-1-yl)benzonitrile | Heat in a suitable solvent |

Note: The conditions presented are hypothetical and based on general procedures for SNAr reactions on activated fluoroarenes.

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is challenging due to the presence of three deactivating groups (two fluorines and one cyano group). The hydroxyl group is an activating group and an ortho-, para-director. However, its activating effect is likely outweighed by the strong deactivating effects of the other substituents.

The directing effect of the substituents on the ring will determine the position of substitution. The hydroxyl group directs ortho and para. In this molecule, the para position to the hydroxyl group is occupied by the cyano group. The two ortho positions are equivalent and are also meta to the cyano group and ortho to a fluorine atom. The fluorine atoms are ortho-, para-directors, but are deactivating. The cyano group is a meta-director and is strongly deactivating.

Considering the combined directing effects, electrophilic substitution, if it occurs, would most likely be directed to the positions ortho to the hydroxyl group (positions 2 and 6). These positions are also meta to the strongly deactivating cyano group, which is a less unfavorable position for electrophilic attack compared to the positions ortho and para to it.

Table 2: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product | Rationale |

| Br₂ / FeBr₃ | 2-Bromo-3,5-difluoro-4-hydroxybenzonitrile | The hydroxyl group is the strongest activating director, favoring ortho substitution. |

| HNO₃ / H₂SO₄ | 3,5-Difluoro-4-hydroxy-2-nitrobenzonitrile | The hydroxyl group directs the incoming nitro group to the ortho position. |

| SO₃ / H₂SO₄ | 3,5-Difluoro-4-hydroxy-2-sulfonic acid benzonitrile | Sulfonation is expected to occur at the position most activated by the hydroxyl group. |

Note: These are predicted outcomes based on general principles of electrophilic aromatic substitution. Experimental verification is necessary.

Reaction Mechanisms and Kinetic Investigations

Detailed mechanistic and kinetic studies specifically for this compound are not extensively reported in the literature. However, the general mechanisms for the reactions it is expected to undergo are well-established.

Nucleophilic Aromatic Substitution (SNAr): As mentioned, the SNAr reaction likely proceeds via a Meisenheimer complex. Kinetic studies on related polyfluoroaromatic compounds have shown that the rate-determining step is typically the initial attack of the nucleophile to form this intermediate. The stability of the Meisenheimer complex is a key factor in the reaction rate. The presence of multiple electron-withdrawing groups, such as the two fluorines and the cyano group in this compound, would be expected to stabilize this intermediate and thus facilitate the reaction. Kinetic isotope effect studies on related systems have been used to probe the nature of the transition state and to distinguish between stepwise and concerted mechanisms. nih.gov

Electrophilic Aromatic Substitution (EAS): The mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The rate-determining step is usually the formation of this intermediate. The substituents on the ring influence the stability of the arenium ion, thereby affecting the reaction rate and regioselectivity. For this compound, the strong deactivating groups would significantly increase the activation energy for the formation of the sigma complex, making EAS reactions slow and requiring harsh conditions. Kinetic studies would likely reveal a strong dependence of the reaction rate on the nature of the electrophile and the reaction conditions.

Advanced Spectroscopic and Crystallographic Investigations of 3,5 Difluoro 4 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the molecular structure of organic compounds. For 3,5-difluoro-4-hydroxybenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a comprehensive structural confirmation.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple. The molecule possesses a plane of symmetry, rendering the two aromatic protons chemically equivalent.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 - 7.8 | Triplet | ~8 - 10 | H-2, H-6 |

| ~5.0 - 6.0 | Broad Singlet | - | OH |

The aromatic protons at positions 2 and 6 are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The hydroxyl proton would likely present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the symmetry of the compound, four distinct carbon signals are expected.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 160 (d, ¹JCF ≈ 240-250 Hz) | C-3, C-5 |

| ~135 - 145 (t, ²JCCF ≈ 20-30 Hz) | C-4 |

| ~115 - 125 (t, ³JCCCF ≈ 3-5 Hz) | C-2, C-6 |

| ~110 - 120 | C-1 |

| ~115 - 125 | CN |

The carbon atoms directly bonded to fluorine (C-3 and C-5) will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. The other carbon signals will show smaller couplings to the fluorine atoms.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms.

Expected ¹⁹F NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -120 to -140 | Triplet | ~8 - 10 | F-3, F-5 |

The fluorine signal is anticipated to be a triplet due to coupling with the two neighboring aromatic protons.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would further confirm the structural assignments.

COSY: A COSY spectrum would show no correlations for the aromatic protons as they are equivalent.

HSQC: An HSQC spectrum would reveal a correlation between the aromatic proton signal and the corresponding carbon signal (C-2/C-6).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Expected IR and Raman Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3600 - 3200 | O-H stretch |

| ~2230 - 2210 | C≡N stretch |

| ~1600 - 1450 | Aromatic C=C stretch |

| ~1300 - 1000 | C-F stretch |

The IR spectrum is expected to show a broad O-H stretching band, a sharp, medium-intensity C≡N stretching band, and characteristic aromatic C=C stretching bands. The C-F stretching vibrations typically appear in the fingerprint region. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Mass Spectrometry Data:

| m/z | Assignment |

| 155 | [M]⁺ (Molecular ion) |

| 127 | [M - CO]⁺ |

| 99 | [M - CO - HCN]⁺ |

The mass spectrum would show a molecular ion peak at m/z 155, corresponding to the molecular weight of this compound. Common fragmentation pathways for phenols and benzonitriles would be expected, such as the loss of carbon monoxide (CO) and hydrogen cyanide (HCN).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound in solution are characterized by UV-Vis spectroscopy. The spectrum is primarily dictated by the electronic transitions within the benzonitrile (B105546) chromophore, which is modified by the presence of a hydroxyl (-OH) group and two fluorine (-F) atoms. The hydroxyl group, acting as an auxochrome, and the fluorine atoms influence the energy of the π → π* and n → π* transitions.

While specific experimental spectra for this compound are not extensively detailed in the surveyed literature, data for the parent compound, 4-hydroxybenzonitrile, can provide a basis for understanding its UV-Vis absorption. The introduction of two electron-withdrawing fluorine atoms ortho to the hydroxyl group is expected to induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λ_max) depending on the solvent and the electronic interplay between the substituents. The primary absorption bands are typically observed in the ultraviolet region.

Table 1: Representative UV-Vis Absorption Data This table presents hypothetical, yet scientifically plausible, UV-Vis absorption data for this compound in a common organic solvent like methanol, based on the characteristics of similar phenolic compounds.

| Transition | Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~220 | ~15,000 |

| π → π | ~275 | ~2,500 |

| n → π* | ~300 (shoulder) | ~300 |

X-ray Crystallography and Solid-State Structure

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound is determined by single-crystal X-ray diffraction. Although a specific crystal structure determination for this compound is not available in the reviewed literature, extensive studies on its dihalogenated analogues (dichloro, dibromo, and diiodo) provide a robust model for its expected solid-state structure. nih.gov

These analogues consistently crystallize in structures dominated by strong, directional intermolecular interactions. It is highly probable that this compound would adopt a similar crystalline architecture.

Table 2: Crystallographic Data for Analogous 3,5-Dihalo-4-hydroxybenzonitriles The following table summarizes crystallographic data for the closely related dichloro, dibromo, and diiodo analogues, which serves as a predictive model for the difluoro compound. nih.gov

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 3,5-Dichloro-4-hydroxybenzonitrile | Monoclinic | P2₁/c | 12.189 | 3.844 | 15.689 | 110.19 | 4 |

| 3,5-Dibromo-4-hydroxybenzonitrile (Form I) | Monoclinic | P2₁/c | 12.449 | 3.968 | 15.698 | 110.38 | 4 |

| 3,5-Dibromo-4-hydroxybenzonitrile (Form II) | Monoclinic | P2₁/n | 14.717 | 3.947 | 8.892 | 90.53 | 4 |

| 3,5-Diiodo-4-hydroxybenzonitrile (Form I) | Monoclinic | P2₁/c | 12.898 | 4.167 | 15.708 | 110.45 | 4 |

Data sourced from a study on 3,5-dihalo-4-hydroxybenzonitriles. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is anticipated to be governed by strong hydrogen bonding. Drawing parallels from its dihalogenated counterparts, the primary and most influential interaction is the hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the nitrile group (-C≡N) of an adjacent molecule. nih.gov This O-H···N interaction is a robust and highly directional supramolecular synthon that organizes the molecules into infinite one-dimensional chains.

C-H···F interactions: Weak hydrogen bonds involving the aromatic C-H donors and the electronegative fluorine acceptors.

π-π stacking: Interactions between the aromatic rings of adjacent chains, contributing to the three-dimensional packing.

Halogen-related interactions: Although fluorine is a weak halogen bond donor, short F···F or C-F···π contacts might be present, influencing the final crystal packing arrangement.

The interplay of the strong O-H···N chains and these weaker forces dictates the efficient packing of molecules in the solid state.

Polymorphism and Solvate Formation

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a documented phenomenon in the 3,5-dihalo-4-hydroxybenzonitrile series. Both the dibromo and diiodo analogues have been shown to crystallize in at least two different polymorphic forms, which differ in their chain stacking arrangements. nih.gov Furthermore, the dichloro analogue is known to form solvates with aromatic solvents like benzene (B151609) and xylene. nih.gov

Given these precedents, it is highly probable that this compound may also exhibit polymorphism. Different crystallization conditions (e.g., solvent, temperature, pressure) could lead to different packing arrangements of the fundamental hydrogen-bonded chains, resulting in distinct crystal structures with varying physical properties. The potential for solvate formation also exists, particularly with solvents capable of interacting with the molecule's functional groups.

Computational Chemistry and Theoretical Modeling of Molecular Structure and Reactivity

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool to complement experimental data and provide deeper insights into the molecular properties of this compound. While specific published computational studies on this exact molecule are not prominent, the methodology is standard for this class of compounds.

A theoretical investigation would typically involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule to predict bond lengths, bond angles, and dihedral angles with high accuracy.

Vibrational Analysis: Predicting the infrared (IR) and Raman spectra. This helps in the assignment of experimental vibrational bands to specific molecular motions.

Electronic Structure Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to identify electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. The MEP would show a negative potential (red/yellow) around the nitrile nitrogen and hydroxyl oxygen, and a positive potential (blue) around the hydroxyl hydrogen.

Table 3: Representative Calculated Molecular Geometry Parameters (DFT) This table shows plausible bond lengths and angles for this compound as would be predicted from a typical DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory).

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| O-H | 0.97 |

| C-O | 1.35 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-F | 1.34 |

| C-C≡N | 1.43 |

| C≡N | 1.16 |

| Bond Angles ( °) | |

| C-O-H | 110.5 |

| C-C-F | 119.5 |

| C-C-C (aromatic) | 119.0 - 121.0 |

| C-C-C≡N | 179.0 |

Derivatives and Analogs of 3,5 Difluoro 4 Hydroxybenzonitrile

Synthetic Strategies for Derivatization

The primary sites for derivatization on the 3,5-difluoro-4-hydroxybenzonitrile molecule are the phenolic hydroxyl group and the aromatic ring itself. Common synthetic strategies include:

O-Alkylation and O-Acylation: The hydroxyl group can readily undergo Williamson ether synthesis or esterification reactions. For instance, reaction with alkyl halides in the presence of a base leads to the formation of ether derivatives. Similarly, acylation with acid chlorides or anhydrides yields the corresponding esters. These reactions are fundamental in modifying the molecule's polarity and steric profile.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the aromatic ring are susceptible to nucleophilic attack, particularly due to the activating effect of the electron-withdrawing nitrile group. masterorganicchemistry.comlibretexts.org This allows for the introduction of a variety of substituents, such as amines, alkoxides, and thiolates, at the fluorine-substituted positions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized carbanion intermediate. libretexts.org The rate and regioselectivity of these substitutions are influenced by the nature of the nucleophile and the reaction conditions. mdpi.com

Reactions involving the nitrile group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide intermediate. libretexts.orglibretexts.org It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.com Furthermore, the addition of Grignard reagents to the nitrile can lead to the formation of ketones after hydrolysis. libretexts.orgyoutube.com

Fluorine and Nitrile Moiety Modifications

Modifications of the fluorine and nitrile moieties are key to altering the electronic properties and reactivity of this compound.

Fluorine Moiety Modifications:

The fluorine atoms can be displaced through nucleophilic aromatic substitution reactions. The high electronegativity of fluorine makes the adjacent carbon atoms electrophilic and thus susceptible to attack by nucleophiles. This allows for the introduction of various functional groups, which can significantly alter the molecule's biological activity and physical characteristics.

Nitrile Moiety Modifications:

The nitrile group is a versatile functional group that can be transformed into several other functionalities:

| Original Moiety | Reagents and Conditions | Resulting Functional Group |

| Nitrile (-C≡N) | H3O+ or OH-, heat | Carboxylic acid (-COOH) |

| Nitrile (-C≡N) | H2O, H+ or OH- (controlled) | Amide (-CONH2) |

| Nitrile (-C≡N) | 1. LiAlH4, 2. H2O | Primary amine (-CH2NH2) |

| Nitrile (-C≡N) | 1. Grignard reagent (R-MgX), 2. H3O+ | Ketone (-COR) |

These transformations allow for the conversion of the nitrile into groups with different hydrogen bonding capabilities, charge, and reactivity, thereby expanding the range of accessible derivatives.

Substituent Effects on Chemical Behavior

The introduction of different substituents onto the this compound core has profound effects on its chemical behavior, primarily through electronic and steric influences.

Electronic Effects:

Electron-donating groups (EDGs) , such as alkyl or methoxy (B1213986) groups, introduced onto the ring can increase the electron density of the aromatic system. This generally decreases the acidity of the phenolic proton and can affect the rates of electrophilic aromatic substitution reactions.

Electron-withdrawing groups (EWGs) , such as nitro or additional cyano groups, have the opposite effect. They decrease the electron density on the ring, making the phenolic proton more acidic and facilitating nucleophilic aromatic substitution. The position of these substituents relative to the existing functional groups is crucial in determining their impact on reactivity. nih.gov For instance, EWGs at the ortho and para positions to a leaving group significantly accelerate nucleophilic aromatic substitution. libretexts.org

Steric Effects:

The size of the introduced substituents can influence the molecule's conformation and its ability to interact with other molecules. Bulky substituents can hinder the approach of reagents to nearby reaction sites, a phenomenon known as steric hindrance. youtube.comrsc.org This can affect reaction rates and, in some cases, alter the regioselectivity of a reaction.

Comparative Analysis with Related Fluorinated Benzonitriles

The properties of this compound can be better understood by comparing it with its heavier halogen analogs, such as 3,5-dichloro- and 3,5-dibromo-4-hydroxybenzonitrile.

| Compound | Halogen | Electronegativity of Halogen | C-X Bond Strength (kJ/mol) | Acidity (pKa) of Phenolic OH |

| This compound | F | 3.98 | ~485 (C-F) | More acidic |

| 3,5-Dichloro-4-hydroxybenzonitrile | Cl | 3.16 | ~346 (C-Cl) | Less acidic |

| 3,5-Dibromo-4-hydroxybenzonitrile | Br | 2.96 | ~290 (C-Br) | Least acidic |

*Data is generalized and comparative.

The high electronegativity of fluorine makes the phenolic proton in the difluoro analog more acidic compared to the dichloro and dibromo counterparts. The carbon-fluorine bond is also significantly stronger than the carbon-chlorine and carbon-bromine bonds, which affects the conditions required for nucleophilic aromatic substitution. While the fluorine atoms are generally considered poor leaving groups in SNAr reactions compared to heavier halogens, the strong electron-withdrawing nature of fluorine can still activate the ring for such substitutions.

The positioning of the fluorine atoms on the benzonitrile (B105546) ring leads to different isomers with distinct properties.

| Isomer | Structure | Key Differences from this compound |

| 2,3-Difluoro-4-hydroxybenzonitrile | The fluorine atoms are adjacent, creating a different dipole moment and potentially different intramolecular hydrogen bonding possibilities. Synthesis often involves multi-step procedures starting from difluorinated precursors. sigmaaldrich.comchemicalbook.com | |

| 2,6-Difluoro-4-hydroxybenzonitrile | The fluorine atoms are ortho to the nitrile group, which can lead to different steric and electronic effects on the nitrile's reactivity. Synthesis can be achieved from 3,5-difluoroaniline (B1215098) through a series of reactions including bromination, diazotization, hydrolysis, and cyanidation. researchgate.net |

The electronic and steric environment around the functional groups in these isomers is different, leading to variations in their reactivity, acidity, and spectroscopic properties.

Functionalized Derivatives for Specific Research Applications

The derivatization of this compound has led to the development of molecules with specific applications in scientific research.

Fluorogenic Probes: The 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) is a derivative that acts as a fluorogenic dye. amerigoscientific.com DFHO itself is non-fluorescent but becomes highly fluorescent upon binding to specific RNA aptamers like Corn™. This property makes it a valuable tool for imaging and quantifying RNA in living cells. amerigoscientific.com

Enzyme Inhibitors: N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamides, synthesized from 3,5-difluoro-4-hydroxyaniline (which can be derived from the corresponding benzonitrile), have been investigated as aldose reductase inhibitors. nih.gov Aldose reductase is an enzyme implicated in the long-term complications of diabetes mellitus, making these derivatives potential leads for therapeutic agent design. nih.gov

Applications of 3,5 Difluoro 4 Hydroxybenzonitrile in Research and Development

Chemical Synthesis and as a Building Block in Organic Chemistry

The strategic placement of electron-withdrawing fluorine atoms and versatile functional groups makes 3,5-Difluoro-4-hydroxybenzonitrile a key component in synthetic organic chemistry. It serves as a foundational structure for introducing fluorine and the cyano-phenol moiety into more complex molecular frameworks.

This compound is valued as a precursor for creating intricate organic molecules. The general class of benzonitriles is well-established as a building block for a variety of compounds, including pharmaceuticals and herbicides researchgate.net. The di-halogenated analogues of this compound, such as 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil), are commercially significant herbicides, highlighting the role of the 4-hydroxybenzonitrile scaffold in developing complex, biologically active molecules researchgate.net. The synthesis of the related isomer, 2,6-difluoro-4-hydroxybenzonitrile, often begins with precursors like 3,5-difluoroaniline (B1215098) or 3,5-difluoroanisole, demonstrating the utility of the 3,5-difluorophenyl structure as a starting point for multi-step syntheses researchgate.netgoogle.com.

The role of fluorinated hydroxybenzonitriles as intermediates in the production of specialty chemicals is a significant area of research. Specialty chemicals are valued for their performance and function, and the unique properties imparted by fluorine make these intermediates particularly useful. For instance, the related compound 2,6-difluoro-4-hydroxybenzonitrile is used as a starting material for the production of liquid crystals google.com. The polarity, rigidity, and specific electronic properties conferred by the fluorine and nitrile groups are critical for the function of liquid crystal displays. This application underscores the potential of this compound as an intermediate for other high-performance specialty chemicals where precise molecular architecture is key.

Materials Science Research

In materials science, the incorporation of fluorine into organic structures is a well-known strategy for developing high-performance materials. Fluorinated polymers, for example, are known for their exceptional chemical inertness, thermal stability, low friction coefficients, and unique electrical properties nih.govpageplace.de. This compound serves as a valuable monomer or modifying agent in the creation of such advanced materials.

The development of advanced electronic materials often relies on molecules with specific electronic and physical properties. As noted, fluorinated hydroxybenzonitriles are precursors to liquid crystals, which are fundamental components of electronic displays google.com. The strong dipole moment associated with the C-F and C≡N bonds, combined with the rigid aromatic core, makes molecules derived from this compound suitable for applications requiring materials that respond to electric fields.

The synthesis of novel fluorinated polymers is a major focus of materials research, aiming to create materials with superior performance for high-tech applications in the aerospace, automotive, and electronics industries pageplace.de. The reactive sites on this compound—the phenolic hydroxyl group and the fluorine atoms activated towards nucleophilic substitution—make it a prime candidate for polymerization reactions.

This compound is a suitable monomer for the synthesis of poly(benzonitrile ether)s and other related aromatic polyethers. Through nucleophilic aromatic substitution (SNAr) polymerization, the hydroxyl group of one monomer can displace the activated fluorine atoms on another, forming a rigid and thermally stable ether linkage. This process can be used to create high-performance thermoplastics. The resulting polymers would be expected to exhibit key characteristics of fluoropolymers, including:

High thermal stability

Excellent chemical resistance

Low dielectric constant

Inherent flame retardancy

The presence of the nitrile group along the polymer backbone can further enhance properties such as polarity, solvent resistance, and the potential for cross-linking or post-polymerization modification. The synthesis of such advanced polymers from fluorinated monomers is a key strategy for developing materials for demanding applications nih.gov.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-difluoro-4-hydroxybenzonitrile |

| 3,5-difluoroaniline |

| 3,5-difluoroanisole |

Potential in Liquid Crystal Materials Research

The exploration of fluorinated compounds in the realm of liquid crystal (LC) technology is a dynamic area of research, and this compound, along with its isomers, is considered a valuable precursor in the synthesis of advanced liquid crystal materials. The strategic placement of fluorine atoms on the benzonitrile (B105546) core significantly influences the mesomorphic properties, dielectric anisotropy, and other critical characteristics of the resulting liquid crystals.

A German patent highlights the utility of fluoro-4-hydroxybenzonitriles as starting materials for the production of liquid crystals. google.com The synthesis of related compounds, such as 2,6-Difluoro-4-hydroxybenzonitrile, from 3,5-difluoroanisole underscores the importance of this class of molecules in the development of liquid crystalline materials. google.com While direct synthesis pathways employing this compound are not extensively detailed in readily available literature, its structural similarity to key intermediates strongly suggests its potential as a component in the design of novel liquid crystal architectures. The introduction of fluorine atoms is known to modulate the intermolecular forces and dipole moments of the molecules, which are crucial factors in the formation and stability of liquid crystal phases. Research into the synthesis of organic liquid crystals often involves the incorporation of selectively fluorinated motifs to fine-tune the material's properties for specific applications in liquid crystal displays (LCDs) and other electro-optical devices. beilstein-journals.orgnih.gov

Pharmaceutical and Agrochemical Research Contexts

In the pharmaceutical and agrochemical sectors, the benzonitrile moiety, particularly when substituted with fluorine, serves as a key pharmacophore and a versatile intermediate for the synthesis of a wide array of bioactive compounds.

Role in Drug Discovery and Development

The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. Consequently, fluorinated aromatic compounds like this compound are of significant interest to medicinal chemists.

While specific therapeutic agents directly synthesized from this compound are not yet widely reported in mainstream literature, the closely related compound, 3-Fluoro-4-hydroxybenzonitrile, is recognized as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com It is particularly noted for its application in developing therapeutic agents targeting neurological disorders, where the fluorine substitution can enhance drug efficacy. chemimpex.com The structural motifs present in this compound make it a valuable scaffold for fragment-based drug discovery and for the synthesis of more complex molecules with potential therapeutic applications.

The benzonitrile group can act as a hydrogen bond acceptor and participate in other non-covalent interactions with biological targets. The addition of fluorine atoms can further modulate these interactions. Although specific enzyme inhibitors derived directly from this compound are not extensively documented, the broader class of hydroxybenzonitrile derivatives has shown activity as inhibitors. For instance, 4-Cyanophenol, a related compound, has been identified as a monoamine oxidase inhibitor. The pursuit of novel inhibitors for various enzymes and receptors often involves the screening of libraries containing diverse chemical scaffolds, and fluorinated benzonitriles represent a promising area for exploration.

Intermediate in Agrochemical Development

The development of effective and environmentally benign herbicides and pesticides is a critical aspect of modern agriculture. Halogenated benzonitriles have a long history of use in this sector.

The herbicidal activity of hydroxybenzonitrile derivatives is well-established, with compounds like Bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and Ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) being used for the control of broad-leaved weeds. researchgate.netchemicalbook.com These herbicides are known to inhibit photosynthesis. Given the similar structural features, it is highly probable that this compound has been investigated as a potential herbicide. The fluorine atoms would be expected to influence the compound's efficacy, selectivity, and environmental persistence.

The synthesis of pesticides often involves the use of versatile intermediates. For example, the synthesis of the pesticide teflubenzuron involves an intermediate, 3,5-dichloro-2,4-difluoronitrobenzene, highlighting the importance of halogenated nitriles in this field. google.com While direct evidence of this compound in the synthesis of commercially available pesticides is not readily found, its role as a key intermediate in the development of new agrochemicals is a logical extension of the known applications of its halogenated analogs. chemimpex.com

Biochemical and Biological Research Tools

The this compound scaffold is a key component in the development of advanced biochemical and biological research tools. While the compound itself is not the active component, its core structure is integral to the creation of fluorogenic molecules that are activated by specific biological interactions. These tools are instrumental in the real-time visualization and quantification of biological processes within living cells.

Fluorescence-Activating Fluorophores and Biosensors

The 3,5-difluoro-4-hydroxybenzylidene moiety, which is structurally related to this compound, forms the chromophore of several innovative fluorescence-activating systems. These systems typically consist of a non-fluorescent dye that becomes highly fluorescent upon binding to a specific biological partner, such as a protein or an RNA aptamer. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of the target molecule.

One of the most prominent examples is 3',5'-difluoro-4-hydroxybenzylidene imidazolinone (DFHBI). DFHBI is a synthetic, cell-permeable small molecule that is intrinsically non-fluorescent. lucernatechnologies.com However, upon binding to specific RNA aptamers, such as Spinach™, Spinach2™, Broccoli™, and Corn™, it undergoes a conformational change that locks the chromophore in a planar state, leading to a significant increase in fluorescence. lucernatechnologies.comamerigoscientific.com This system allows for the labeling and imaging of specific RNA molecules in living cells, providing valuable insights into RNA trafficking, localization, and function. lucernatechnologies.com

Derivatives of DFHBI have been developed to enhance its photophysical properties. For instance, 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) is another non-fluorescent dye that is structurally similar to the chromophore of red fluorescent protein (RFP). amerigoscientific.com When bound to the Corn™ RNA aptamer, DFHO exhibits high photostability and emits fluorescence at a longer wavelength (545 nm), making it suitable for multicolor imaging applications. amerigoscientific.com Similarly, the 3,5-difluoro-4-methoxybenzylidene (DFMBI) fluorophore has been shown to have enhanced photophysical properties compared to its non-fluorinated counterpart. nih.govbiu.ac.il

These fluorescence-activating systems are part of a broader class of chemogenetic reporters that combine the advantages of synthetic fluorophores with the genetic targetability of protein or RNA tags. epa.gov The development of these biosensors has opened up new avenues for studying cellular biochemistry and biology with high specificity and temporal resolution. epa.gov

| Fluorophore | Activating Aptamer | Excitation Max (nm) | Emission Max (nm) | Key Features |

| DFHBI | Spinach™, Spinach2™, Broccoli™ | 469 | 501 | Cell-permeable, enables live-cell RNA imaging. lucernatechnologies.com |

| DFHO | Corn™, Broccoli™ derivatives | Not specified | 545 | Highly photostable, red-shifted emission. amerigoscientific.com |

| DFMBI | Not specified | Not specified | Not specified | Enhanced photophysical properties. nih.govbiu.ac.il |

Environmental Research

The environmental fate of this compound is of interest due to its structural similarity to widely used herbicides. While specific studies on this compound are limited, research on related halogenated hydroxybenzonitriles, such as bromoxynil, provides valuable insights into its potential environmental behavior, including its susceptibility to phototransformation and biodegradation.

Phototransformation Studies of Related Compounds

Phototransformation, or the degradation of a compound by light, is a critical process that determines the persistence of chemicals in the environment. Studies on bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a structural analog of this compound, have shown that it undergoes photochemical breakdown. wikipedia.org The direct photolysis of aqueous bromoxynil at 307 nm results in the formation of bromide ions, indicating the cleavage of the carbon-bromine bond. rsc.orgresearchgate.net The quantum yield for this process has been measured to be 0.064. rsc.orgresearchgate.net

The rate of phototransformation can be influenced by environmental conditions. For instance, the presence of substances like sodium nitrite can affect the environmental phototransformation of bromoxynil in water. canada.ca Furthermore, when bromoxynil is adsorbed onto silica nanoparticles, mimicking its association with suspended particles in natural waters, its photolysis quantum yield is significantly lower (0.0021), and the formation of bromide ions is not observed. rsc.orgresearchgate.net This suggests that the environmental matrix can have a profound impact on the photodegradation pathway and rate. Given the similar core structure, it is plausible that this compound would also undergo phototransformation, likely involving the cleavage of the carbon-fluorine bonds, although the specific rates and products may differ due to the higher strength of the C-F bond compared to the C-Br bond.

| Compound | Condition | Quantum Yield (Φ) | Key Findings |

| Bromoxynil | Aqueous solution (307 nm) | 0.064 | Formation of bromide ions. rsc.orgresearchgate.net |

| Bromoxynil | Adsorbed on silica nanoparticles | 0.0021 | No bromide ion formation, lower degradation rate. rsc.orgresearchgate.net |

Biotransformation and Degradation Studies

Biotransformation by microorganisms is a primary route for the degradation of organic compounds in soil and water. The herbicide bromoxynil has been shown to be biodegradable, with a half-life of approximately two weeks in soil. wikipedia.org Its persistence can increase in soils with high clay or organic matter content. wikipedia.org

Several microorganisms are capable of degrading bromoxynil. For example, Flavobacterium sp. strain ATCC 39723 can degrade bromoxynil, leading to the production of bromide and cyanide. nih.gov The initial step in this pathway is the conversion of bromoxynil to 2,6-dibromohydroquinone by the enzyme pentachlorophenol hydroxylase. nih.gov This bacterium metabolizes bromoxynil using the same enzymatic pathway as for the degradation of pentachlorophenol (PCP). nih.gov In aerobic aquatic environments, bromoxynil octanoate, an ester form of the herbicide, undergoes rapid degradation with a half-life of less than 12 hours. epa.gov The degradation pathway for bromoxynil esters involves rapid hydrolysis to bromoxynil, which is then further metabolized. apvma.gov.au

Given the structural similarities, it is expected that this compound would also be susceptible to microbial degradation. The specific microorganisms and enzymatic pathways may differ, but the initial steps would likely involve hydroxylation of the nitrile group or dehalogenation. The metabolic fate in various organisms, such as rats, has been studied for bromoxynil, showing metabolism via hydrolysis and conjugation, with excretion primarily in the urine. canada.caapvma.gov.au

| Compound | Environment/Organism | Half-life | Degradation Products/Pathway |

| Bromoxynil | Soil | ~2 weeks | Persistence increases with clay/organic matter. wikipedia.org |

| Bromoxynil | Flavobacterium sp. | Not specified | 2,6-dibromohydroquinone, bromide, cyanide. nih.gov |

| Bromoxynil octanoate | Aerobic aquatic environment | < 12 hours | Rapid hydrolysis to bromoxynil. epa.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes

While 3,5-Difluoro-4-hydroxybenzonitrile is commercially available thermofisher.comfishersci.casigmaaldrich.com3wpharm.com, the development of more efficient, scalable, and cost-effective synthetic methodologies remains a key research focus. Current synthetic strategies often involve multiple steps, which can limit yield and increase costs for industrial-scale production. Future research is anticipated to explore novel synthetic pathways that offer improved efficiency and sustainability.

Drawing inspiration from the synthesis of structurally related compounds, new routes could be investigated. For instance, a method for producing 2,6-difluoro-4-hydroxycyanobenzene involves starting with 3,5-difluoroaniline (B1215098) and proceeding through bromination, diazotization hydrolysis, and cyanidation. researchgate.net A similar multi-step approach, beginning with a different starting material but also employing key reactions like nitration, reduction, diazotization, and hydrolysis, has been successfully used to create 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. semanticscholar.org The synthesis of 3-fluoro-4-trifluoromethylbenzonitrile also follows a comparable path involving nitration, reduction, bromination, and diazotization, followed by a substitution reaction with a cyanide source like cuprous cyanide. google.com These examples suggest that a systematic investigation into optimizing reaction sequences—such as diazotization, hydrolysis, and cyanation from readily available difluorinated precursors—could lead to more practical and high-yielding syntheses of this compound. The goal will be to minimize hazardous reagents and harsh reaction conditions, making the process more amenable to large-scale manufacturing.

Advanced Mechanistic Elucidation of Reactions

A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for controlling reaction outcomes and designing new chemical transformations. The presence of fluorine atoms significantly influences the molecule's reactivity, thermal stability, and decomposition pathways.

Future research will likely employ a combination of advanced analytical techniques and computational modeling to probe these mechanisms. A comparative study on a related compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), utilized methods like DSC-TG-FTIR-MS (Differential Scanning Calorimetry-Thermogravimetry-Fourier-Transform Infrared Spectroscopy-Mass Spectrometry) and T-jump-PyGC-MS (Temperature-Jump-Pyrolysis Gas Chromatography-Mass Spectrometry) to monitor its thermal decomposition. nih.gov This study revealed that the fluorine atoms altered the molecule's thermal stability and changed the initial bond-breaking point (the "trigger bond") compared to its non-fluorinated analog. nih.gov Applying these sophisticated analytical techniques to reactions involving this compound would provide invaluable insights into reaction intermediates, transition states, and kinetic profiles. Such studies will elucidate how the interplay between the electron-withdrawing fluorine atoms, the hydroxyl group, and the nitrile function dictates the molecule's behavior in various chemical environments, paving the way for more precise and predictable synthetic applications.

Development of New Derivatives with Enhanced Functionality

The 3,5-difluoro-4-hydroxyphenyl moiety is an attractive scaffold for developing new derivatives with tailored properties for specific applications, particularly in medicinal chemistry. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making derivatives of this compound promising candidates for drug discovery programs.

A significant area of emerging research is the synthesis and evaluation of such derivatives. For example, researchers have synthesized a series of compounds based on a [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone structure. nih.gov By systematically modifying the benzoyl portion of the molecule, they were able to develop a potent and selective inhibitor of aldose reductase, an enzyme implicated in the long-term complications of diabetes. nih.gov The most promising compound from this study also exhibited antioxidant properties and inhibited sorbitol accumulation in isolated rat lenses, highlighting its potential as a lead compound for treating diabetic complications. nih.gov

Future efforts will likely expand on this approach, using the this compound core to create diverse libraries of new molecules. These derivatives will be screened for a wide range of biological activities, aiming to identify new therapeutic agents with enhanced efficacy and selectivity.

| Derivative Class | Target | Observed Effect | Potential Application |

| Phenylmethanones | Aldose Reductase | Potent and selective inhibition, antioxidant activity nih.gov | Treatment of long-term diabetes complications nih.gov |

Integration into Advanced Material Systems

The unique properties imparted by fluorine atoms—such as high electronegativity, thermal stability, and density—make the 3,5-difluoro-4-hydroxyphenyl structure a candidate for integration into advanced materials. One of the most notable emerging trends is its use in the field of energetic materials.

Research into 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a derivative, has shown its great potential as a next-generation melt-cast explosive. nih.gov The introduction of fluorine atoms into the molecular structure contributes to high energy performance, density, and strong oxidizing capacity, while maintaining insensitivity. nih.gov These characteristics are highly desirable for creating safer and more powerful explosives for both military and civilian applications. nih.gov Future research will likely explore the synthesis of other high-energy derivatives of this compound and investigate their performance characteristics. Beyond explosives, the fluorinated phenyl ring could be incorporated into polymers, liquid crystals, and other functional materials to enhance their thermal stability, chemical resistance, and electronic properties.

Discovery of New Biological Activities and Therapeutic Applications

While initial studies have shown promise, the full biological and therapeutic potential of this compound derivatives remains largely untapped. Future research is poised to uncover new biological activities and expand the range of potential therapeutic applications.